molecular formula C18H17N3O B2854684 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide CAS No. 2034587-79-4

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide

Cat. No.: B2854684
CAS No.: 2034587-79-4
M. Wt: 291.354
InChI Key: YDRLGTAPCZTHKR-UHFFFAOYSA-N
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Description

The compound seems to be related to a class of compounds known as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines . These compounds have been studied for their potential as therapeutic agents, particularly as modulators of the Hepatitis B Virus (HBV) core protein .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, related compounds such as 2-substituted-4-([1,2,4]triazolo pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles have been synthesized and evaluated to optimize a prototype inhibitor of TGF-β type I receptor kinase (ALK5) .

Scientific Research Applications

Environmental Monitoring and Toxicology

Research on polycyclic aromatic hydrocarbons (PAHs) , including naphthalenes, and their detection in environmental samples provides a methodological basis for environmental monitoring applications. These studies demonstrate the utility of analytical techniques such as headspace solid-phase microextraction and gas chromatography-mass spectrometry for detecting complex toxic compounds in environmental and biological samples (Waidyanatha, Zheng, & Rappaport, 2003; Li et al., 2008). These methodologies could be adapted for studying N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide in environmental toxicology research.

Pharmacological Research

A study on BIT225, a compound structurally distinct but relevant due to its pharmacological research context, illustrates the process of investigating novel therapeutic agents. BIT225 has been studied for its antiviral activity against HIV-1, demonstrating the importance of targeted molecular research in developing new drugs (Wilkinson et al., 2016). This underscores the potential for this compound in pharmacological applications, particularly if research identifies unique biological targets or activities.

Neuroprotection and Parkinson's Disease

The study on the neuroprotective effects of caffeine and A2A adenosine receptor inactivation in a model of Parkinson's disease provides an example of how compounds affecting specific neurological pathways can be explored for therapeutic purposes (Chen et al., 2001). Research into compounds like this compound could similarly investigate their potential neuroprotective properties or effects on neurotransmitter systems.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(17-7-3-5-13-4-1-2-6-16(13)17)20-14-9-11-21-15(12-14)8-10-19-21/h1-8,10,14H,9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRLGTAPCZTHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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